
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Bromination and Nitration: The phenyl ring can be selectively brominated and nitrated using bromine and nitric acid, respectively.
Coupling Reaction: The final step involves coupling the benzodiazole derivative with the brominated and nitrated phenyl compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a quinone derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound could be a candidate for drug development due to its potential biological activities.
Industry
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE: Similar structure but without the bromine atom.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)PROP-2-ENENITRILE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both the bromine and nitro groups in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H9BrN4O3 |
|---|---|
Molekulargewicht |
385.17 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN4O3/c17-11-6-9(15(22)14(7-11)21(23)24)5-10(8-18)16-19-12-3-1-2-4-13(12)20-16/h1-7,22H,(H,19,20)/b10-5+ |
InChI-Schlüssel |
OKEIXCLCNJQFOO-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


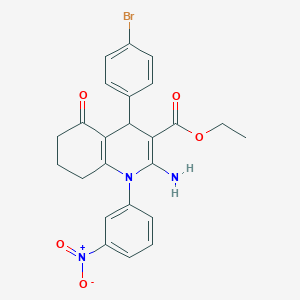
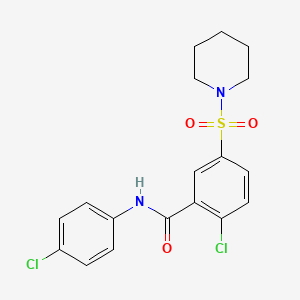
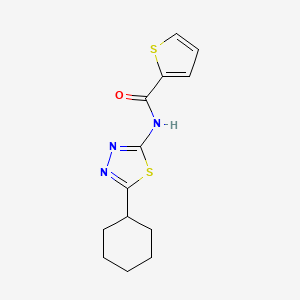

![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
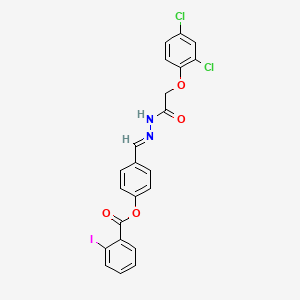
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B15013495.png)
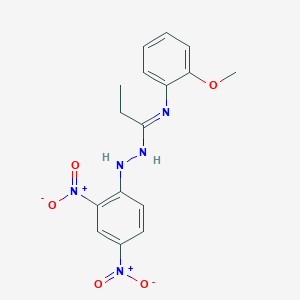
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
